(3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a useful research compound. Its molecular formula is C22H20N2O5S2 and its molecular weight is 456.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The research into similar heterocyclic systems emphasizes the utility of these compounds in synthesizing a variety of structurally diverse molecules. For instance, the synthesis of 3-[(benzyloxycarbonyl)amino] substituted fused pyrimidinones and thiazin dioxides demonstrates the potential for creating molecules with varied biological activities through strategic functionalization (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999). Similarly, the development of novel 2,1-benzothiazine-2,2-dioxide derivatives as monoamine oxidase inhibitors showcases the potential for therapeutic applications, with detailed studies on their synthesis, molecular docking, and dynamic simulations to evaluate their efficacy and selectivity (Shakeel Ahmad, S. Zaib, Saquib Jalil, M. Shafiq, Matloob Ahmad, Sadia Sultan, M. Iqbal, Sana Aslam, J. Iqbal, 2018).
Reactivity and Mechanistic Insights
Research on the reactivity and mechanistic insights of similar compounds contributes to understanding how these molecules can be manipulated to create novel derivatives with desired properties. For example, the peculiarities of multicomponent synthesis involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide reveal the complexity and versatility of reactions that can be employed to generate a wide range of heterocyclic compounds, offering pathways to tailor their biological and physical properties (D. Lega, N. Gorobets, V. Chernykh, S. Shishkina, L. A. Shemchuk, 2016).
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(3,4-dimethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-28-18-9-8-16(12-19(18)29-2)23-13-20-21(25)22-17(10-11-30-22)24(31(20,26)27)14-15-6-4-3-5-7-15/h3-13,23H,14H2,1-2H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRSXKJCDCVGIM-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.